2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide
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Description
2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C32H33N7O3S and its molecular weight is 595.72. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole and benzimidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They have been found to show high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of action
The mode of action of imidazole and benzimidazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with. For example, some derivatives have been found to inhibit key enzymes in microbial organisms, leading to their antimicrobial activity .
Biochemical pathways
Imidazole and benzimidazole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids in microbial organisms, disrupting their growth and proliferation .
Pharmacokinetics
The ADME properties of imidazole and benzimidazole derivatives can also vary greatly depending on their specific chemical structure. Many of these compounds are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of action
The molecular and cellular effects of imidazole and benzimidazole derivatives can include the inhibition of microbial growth, the reduction of inflammation, and the killing of cancer cells, among others .
Action environment
The action, efficacy, and stability of imidazole and benzimidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the acidic or basic properties of these compounds can affect their solubility and therefore their bioavailability .
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N7O3S/c1-18-13-19(2)30(20(3)14-18)36-29(40)17-43-32-34-24-16-27(42-6)26(41-5)15-22(24)31-35-28(37-39(31)32)11-12-38-21(4)33-23-9-7-8-10-25(23)38/h7-10,13-16H,11-12,17H2,1-6H3,(H,36,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIGQIFRMIJITL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.